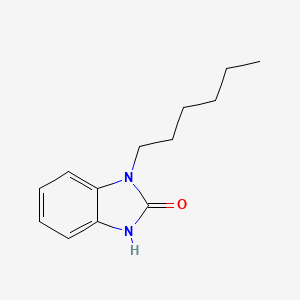

1-hexyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hexyl-1H-benzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-2-3-4-7-10-15-12-9-6-5-8-11(12)14-13(15)16/h5-6,8-9H,2-4,7,10H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTLKMNKJYQAMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=CC=CC=C2NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401273303 | |

| Record name | 1-Hexyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401273303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282088-69-1 | |

| Record name | 1-Hexyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282088-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401273303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Direct Alkylation of O Phenylenediamine:a Straightforward Approach Involves the Direct N Alkylation of O Phenylenediamine with a Hexyl Halide, Such As 1 Bromohexane, in the Presence of a Base. However, This Reaction Often Suffers from a Lack of Selectivity.

Intermediates: The reaction proceeds via nucleophilic substitution. The initial reaction produces the desired mono-alkylated product, N-hexyl-o-phenylenediamine . However, this product can undergo further alkylation to form the undesired N,N'-dihexyl-o-phenylenediamine intermediate. Over-alkylation can be a significant issue, leading to a mixture of products that requires purification. The selectivity for mono-alkylation can be influenced by controlling the stoichiometry of the reactants and the reaction conditions.

Reductive Amination Followed by Nitro Group Reduction:a More Controlled and Selective Method Involves a Multi Step Sequence Starting from 2 Nitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, offers primary insights into the molecular structure. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-hexyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, the spectrum is expected to show distinct signals for the aromatic protons of the benzodiazolone ring and the aliphatic protons of the hexyl chain. The N-H proton of the diazolone ring typically appears as a broad singlet at a downfield chemical shift.

¹³C NMR spectroscopy complements the proton data by identifying the number of chemically distinct carbon atoms and their nature (e.g., C, CH, CH₂, CH₃). arabjchem.org The carbonyl carbon of the urea (B33335) moiety is a particularly characteristic signal, appearing significantly downfield. researchgate.net

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguous assignment of all proton and carbon signals. COSY experiments establish proton-proton connectivities, which is crucial for tracing the spin systems within the hexyl chain and the aromatic ring. HSQC correlates protons with their directly attached carbons, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the hexyl chain and the nitrogen atom of the benzodiazolone ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound Predicted values are based on spectral data for structurally similar N-alkylated benzimidazolone derivatives and general chemical shift principles.

| Atom Assignment | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹³C Chemical Shift (δ ppm) | Remarks |

|---|---|---|---|

| N-H | ~10.5 (broad s) | - | Chemical shift is solvent-dependent. |

| Aromatic C-H (4H) | 7.0 - 7.3 (m) | 109 - 122 | Complex multiplet for the four aromatic protons. |

| Aromatic C-N (2C) | - | ~129 | Quaternary carbons adjacent to nitrogens. |

| C=O | - | ~155 | Carbonyl carbon of the urea moiety. |

| N-CH₂ (hexyl) | ~3.8 (t) | ~42 | Triplet, coupled to adjacent CH₂. |

| N-CH₂-CH₂ (hexyl) | ~1.7 (m) | ~29 | Multiplet. |

| -(CH₂)₃- (hexyl) | ~1.3 (m) | ~26, ~31 | Overlapping multiplets for internal methylenes. |

| -CH₃ (hexyl) | ~0.9 (t) | ~14 | Triplet, terminal methyl group. |

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form. It is particularly valuable for studying crystalline and amorphous solids, polymorphism, and intermolecular interactions. nih.gov For this compound, ssNMR can provide critical information that is inaccessible in solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions. beilstein-journals.org

The primary technique used is ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS). This experiment enhances the signal of the low-abundance ¹³C nuclei by transferring magnetization from the abundant ¹H nuclei. Magic-angle spinning at high speeds averages out anisotropic interactions, such as chemical shift anisotropy and dipolar coupling, resulting in sharper, solution-like spectra. researchgate.net

Key applications of ssNMR for this compound include:

Polymorph Identification: Different crystalline forms (polymorphs) of a compound will have distinct molecular packing and conformations, leading to different ¹³C chemical shifts in the CP/MAS spectrum. The number of signals for a given carbon can also indicate the number of crystallographically inequivalent molecules in the asymmetric unit. mdpi.com

Tautomerism and Hydrogen Bonding: In the solid state, dynamic processes like proton transfer are often suppressed. nih.gov This allows for the direct observation of the specific tautomeric form present in the crystal and provides insights into the hydrogen-bonding network, as seen in related benzimidazole (B57391) systems. researchgate.net

Conformational Analysis: The conformation of the flexible hexyl chain, which may be averaged in solution, can be "frozen" in the crystalline lattice. ssNMR can detect subtle differences in the chemical shifts of the hexyl carbons, providing information on its solid-state conformation.

While specific experimental ssNMR data for this compound is not available, the methodology would involve acquiring a ¹³C CP/MAS spectrum and comparing the observed chemical shifts to those from solution-state NMR and theoretical calculations to understand the effects of the solid-state environment.

Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural investigation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of a compound's elemental composition. nih.gov Techniques such as Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used. nih.gov

For this compound, HRMS is used to confirm its molecular formula, C₁₃H₁₈N₂O. The instrument measures the mass of the protonated molecule, [M+H]⁺, and this experimentally determined value is compared against the theoretically calculated mass. The close agreement between these values provides strong evidence for the compound's identity and purity. rsc.org

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O |

| Calculated Monoisotopic Mass [M] | 218.1419 g/mol |

| Ion Observed | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 219.1492 |

| Observed m/z | To be determined experimentally |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for assessing the purity of a sample and identifying volatile or semi-volatile impurities.

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. The retention time (the time it takes for the compound to elute from the column) is a characteristic property. As the compound elutes, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum serves as a molecular fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 218. The subsequent fragmentation pattern would likely involve the cleavage of the hexyl chain. Key expected fragments would arise from:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen, leading to the loss of a C₅H₁₁• radical (pentyl radical), resulting in a stable ion.

McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen from the hexyl chain to the carbonyl oxygen, followed by cleavage, leading to the loss of hexene (C₆H₁₂).

Cleavage of the N-alkyl bond: Loss of the entire hexyl radical (C₆H₁₃•) to form an ion corresponding to the benzodiazolone ring.

This fragmentation pattern provides confirmatory structural evidence.

Vibrational Spectroscopic Approaches: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features. A strong, sharp absorption band is expected for the C=O (carbonyl) stretch of the cyclic urea group. The N-H stretching vibration of the benzodiazolone ring typically appears as a broad band. Aromatic C-H and aliphatic C-H stretching vibrations are also readily identifiable. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, it is particularly useful for identifying non-polar bonds. For this molecule, Raman spectroscopy would provide strong signals for the aromatic C=C ring stretching modes and the C-C bonds of the alkyl chain.

Together, IR and Raman spectra provide a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key functional groups.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H Stretch | Amide/Urea | 3150 - 3300 | Medium, Broad |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | Alkyl C-H | 2850 - 2960 | Strong |

| C=O Stretch | Cyclic Urea | 1690 - 1720 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-N Stretch | Amide/Urea | 1250 - 1350 | Medium |

X-ray Crystallography and Diffraction Methodologies for Solid-State Structure Determination

X-ray crystallography and diffraction techniques are indispensable for the unambiguous determination of the solid-state structure of molecules. These methods provide precise information on atomic coordinates, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's properties.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique elucidates the exact conformation of the molecule, including the planarity of the benzodiazolone core and the orientation of the flexible hexyl substituent.

In related benzodiazolone structures, the core heterocyclic ring system is observed to be nearly planar. nih.govmdpi.comnih.gov For instance, in the structure of a similar derivative, the benzimidazole unit shows maximum atomic deviations of only -0.012 (1) Å from the mean plane. mdpi.com The hexyl group, an aliphatic chain, is expected to be flexible and its conformation in the solid state is dictated by crystal packing forces. In comparable structures containing hexyl chains attached to heterocyclic rings, the alkyl group is often twisted out of the ring's plane. nih.gov

The analysis also reveals critical details about the crystal packing, which is stabilized by various intermolecular interactions. These can include C—H⋯O hydrogen bonds that link molecules into layers and π–π stacking interactions between the aromatic benzimidazolone moieties of adjacent molecules. nih.govnih.govnih.gov The study of polymorphic structures of a related compound, 3-phenyl-1H-1,3-benzodiazol-2(3H)-one, demonstrates how subtle changes in torsion angles can significantly alter these supramolecular interactions. nih.gov

A complete SC-XRD analysis provides key crystallographic parameters, as illustrated by the data for a related benzimidazolone derivative in the table below.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₆H₁₆N₂O | mdpi.com |

| Formula Weight | 252.31 | mdpi.com |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/c | mdpi.com |

| a (Å) | 10.0235 (2) | mdpi.com |

| b (Å) | 12.0259 (3) | mdpi.com |

| c (Å) | 11.4587 (3) | mdpi.com |

| β (°) | 106.336 (1) | mdpi.com |

| Volume (ų) | 1323.51 (6) | mdpi.com |

| Z | 4 | mdpi.com |

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze the bulk properties of a crystalline solid. It is particularly vital for identifying different crystalline forms, known as polymorphs, and for distinguishing crystalline material from an amorphous solid. Polymorphs of a compound have the same chemical composition but differ in their crystal packing, which can lead to different physical properties.

The existence of polymorphism in benzodiazolone derivatives has been documented. For example, 3-phenyl-1H-1,3-benzodiazol-2(3H)-one has been shown to crystallize in two distinct polymorphic forms (I and II) depending on the crystallization conditions. nih.govdoaj.org These polymorphs exhibit identical bond distances and angles but differ in the C—N—C—C torsion angle between the benzimidazolone core and the phenyl substituent. nih.govdoaj.org This conformational difference results in distinct crystal packing and supramolecular interactions. nih.gov Form I is characterized by stronger C=O⋯H—N hydrogen bonding, whereas Form II exhibits stronger π–π stacking interactions. nih.govdoaj.org

Each polymorph produces a unique PXRD pattern, which serves as a fingerprint for that specific crystalline form. Therefore, PXRD is an essential tool for quality control, ensuring the batch-to-batch consistency of a specific polymorphic form of this compound.

| Parameter | Polymorph I | Polymorph II | Reference |

|---|---|---|---|

| Crystal Form | Colorless Needles | Colorless Blocks | nih.gov |

| Crystal System | Monoclinic | Orthorhombic | nih.gov |

| Space Group | C2/c | Pbca | nih.gov |

| C—N—C—C Torsion Angle (°) | 123.02 (15) | 137.18 (11) | nih.govdoaj.org |

| Dominant Interaction | C=O⋯H—N Hydrogen Bond | π–π Stacking | nih.govdoaj.org |

| Intercentroid Distance (Å) | 3.6862 (7) | 3.3257 (8) | nih.govdoaj.org |

Chromatographic and Separation Methodologies for Purity and Isolation of this compound

Chromatographic techniques are fundamental for the purification, isolation, and purity assessment of synthesized compounds. High-performance liquid chromatography (HPLC) is the premier method for these applications due to its high resolution and sensitivity.

The development of a robust HPLC method is essential for determining the purity of this compound and for isolating it from reaction mixtures. A reverse-phase HPLC (RP-HPLC) method is typically employed for compounds of this nature.

An established method for a related compound, 1,3-Dihydro-1-(1-methylvinyl)-2H-benzimidazol-2-one, utilizes a Newcrom R1 column, which is a specialized reverse-phase column. sielc.com The separation is achieved using a simple mobile phase consisting of acetonitrile (B52724) (MeCN) and water, with phosphoric acid as a modifier to ensure sharp peak shapes. sielc.com For applications requiring mass spectrometry (MS) compatibility, the non-volatile phosphoric acid can be substituted with formic acid. sielc.com Detection is typically carried out using a UV detector, as the benzimidazole core possesses a strong chromophore that absorbs UV light. This liquid chromatography method is often scalable and can be adapted for preparative separations to isolate impurities or the main compound. sielc.com

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reverse-Phase HPLC (RP-HPLC) | sielc.com |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid | sielc.com |

| Detection | UV Spectrophotometry | |

| Application | Purity analysis, preparative separation, pharmacokinetics | sielc.com |

While this compound itself is an achiral molecule, derivatives can be synthesized that contain one or more stereogenic centers. In drug discovery and development, it is often necessary to separate the resulting enantiomers, as they can exhibit different pharmacological and toxicological profiles. researchgate.net

Chiral chromatography is the most effective method for the analytical and preparative separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. This differential interaction causes one enantiomer to be retained on the column longer than the other, thus enabling their separation.

The development of a chiral separation method for a new derivative would involve screening a variety of commercially available CSPs (e.g., polysaccharide-based, Pirkle-type, or protein-based columns) with different mobile phases (both normal-phase and reverse-phase) to identify the optimal conditions for achieving baseline resolution of the enantiomers. The goal is to maximize the separation factor (α) and resolution (Rs) between the enantiomeric peaks.

Historical Development and Early Academic Investigations of 1 Hexyl 2,3 Dihydro 1h 1,3 Benzodiazol 2 One and Its Analogues

Established Synthetic Routes to this compound Core Structure

Traditional synthetic approaches to the benzodiazolone scaffold, the central component of this compound, often involve either sequential, multi-step reactions or more streamlined one-pot methodologies.

Multi-step Reaction Sequences for Benzodiazolone Synthesis

The synthesis of the 1,3-dihydro-2H-benzimidazol-2-one (benzodiazolone) core is typically achieved through multi-step sequences that offer control over the introduction of various functional groups. A common strategy involves the cyclization of ortho-phenylenediamine derivatives. General synthetic routes include the cyclocarbonylation of 1,2-diaminobenzenes, transformations involving benzimidazolium salts, synthesis from arylureas, and the Curtius reaction of anthranilic acids. osi.lv

For instance, a representative multi-step synthesis for a substituted benzodiazolone might start with a nucleophilic aromatic substitution on a starting material like 1-fluoro-2-nitrobenzene. This is followed by the reduction of the nitro group to an amine, creating a diamine intermediate. The final step is a cyclization reaction to form the benzodiazolone ring. nih.gov The hexyl group on the target compound can be introduced by N-alkylation of the pre-formed benzodiazolone ring using an appropriate hexyl halide, or by starting with an N-hexyl substituted o-phenylenediamine (B120857).

Table 1: Example of a Multi-Step Synthetic Pathway for a Substituted Benzodiazolone

| Step | Reaction Type | Reactants | Key Reagents/Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | 1-fluoro-2-nitrobenzene, Amine | Base | N-substituted-2-nitroaniline |

| 2 | Nitro Group Reduction | N-substituted-2-nitroaniline | Catalytic Hydrogenation (e.g., H₂, Pd/C) | N-substituted-o-phenylenediamine |

| 3 | Cyclization | N-substituted-o-phenylenediamine | Phosgene equivalent (e.g., CDI, triphosgene) | N-substituted-1,3-dihydro-2H-benzimidazol-2-one |

One-Pot Methodologies for the Formation of this compound Analogues

To improve efficiency and reduce waste, one-pot methodologies have been developed for synthesizing heterocyclic structures analogous to benzodiazolones. These methods combine multiple reaction steps into a single procedure without isolating intermediates, offering advantages in terms of simplicity and atom economy. nih.gov For example, novel functionalized benzodiazepines have been synthesized in good to excellent yields (82–97%) through one-pot, three-component reactions using readily available starting materials. rsc.org

One such strategy involves a cascade reaction sequence. For instance, the synthesis of complex quinazolinotriazolobenzodiazepines has been achieved through an operationally simple, one-pot–two-step cascade method. nih.gov This process engages five reactive centers and uses environmentally benign iodine as a catalyst. nih.gov Similar principles can be applied to the synthesis of N-substituted benzodiazolones, where an o-phenylenediamine derivative, a carbonyl source, and an alkylating agent could potentially react in a single pot to form the desired product. The synthesis of triazolobenzodiazepines has been developed using a one-pot process involving a decarboxylative [3 + 2] cycloaddition, N-propargylation, and an intramolecular click reaction, generating only CO₂ and H₂O as byproducts. nih.gov

Advanced Synthetic Methodologies for this compound and its Derivatives

Modern synthetic chemistry offers advanced tools for the construction of complex molecules like this compound, focusing on efficiency, sustainability, and novel reaction activation methods.

Transition Metal-Catalyzed Approaches in Benzodiazolone Synthesis

Transition metal catalysis is a powerful tool for constructing carbon-nitrogen bonds, which are central to the benzodiazolone structure. nih.gov Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are particularly prominent for forming the heterocyclic ring. nih.govmdpi.com These reactions can be used for intramolecular cyclization to form the seven-membered ring of related benzodiazepines and could be adapted for the five-membered ring of benzodiazolones. mdpi.com The synthesis of substituted 1,4-benzodiazepin-2,5-diones has been developed via an intramolecular Buchwald-Hartwig reaction. mdpi.com

These catalytic systems offer pathways to create complex scaffolds that might be challenging to access through traditional methods. mdpi.comnih.gov For example, a palladium-catalyzed [5 + 2] annulation of N-arylhydrazones with alkynes has been developed to access benzo nih.govresearchgate.netdiazepines. mdpi.com The key advantage of these methods is their ability to form C-N bonds efficiently and often with high selectivity under relatively mild conditions. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Reactions in Heterocycle Synthesis

| Catalyst System | Reaction Type | Application | Advantage |

|---|---|---|---|

| Palladium(II) Acetate / P(tBu)₃ | Intramolecular Buchwald-Hartwig Amination | Formation of medium-sized rings (e.g., benzodiazepine (B76468) core) mdpi.com | High efficiency in C-N bond formation |

| Palladium(II) Acetate / Copper(II) Acetate | [5 + 2] Annulation | Synthesis of benzo nih.govresearchgate.netdiazepines from N-arylhydrazones and alkynes mdpi.com | Access to complex heterocyclic systems |

| Copper Catalysis | One-Pot C-N Bond Formation | Synthesis of N-alkylated (benzo)thiazoles researchgate.net | Broad functional group tolerance |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. mdpi.comnih.gov This involves the use of recyclable catalysts, safer solvents, and more energy-efficient processes. ijpbs.com For the synthesis of benzodiazolone-related structures, green methods include using water as a solvent, employing heterogeneous catalysts that can be easily recovered and reused, and utilizing raw materials like carbon dioxide (CO₂). researchgate.netmdpi.com

For example, the synthesis of benzothiazoles, which are structurally related to benzodiazolones, has been achieved using recyclable catalysts and short reaction times, representing a reaction path that complies with green chemistry principles. mdpi.com Another approach involves a one-pot, three-component reaction under solvent-free conditions using a reusable catalyst to produce fused imidazoles. kashanu.ac.ir The application of these principles to the synthesis of this compound could involve a catalytic cyclization of N-hexyl-o-phenylenediamine with a green carbonyl source, such as CO₂, in a recyclable solvent system.

Microwave-Assisted and Flow Chemistry Techniques in Benzodiazolone Production

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful technique to accelerate organic reactions. rasayanjournal.co.in In the synthesis of heterocyclic compounds like benzodiazolones, microwave assistance can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. beilstein-journals.org The synthesis of various quinazolinone and benzothiazole (B30560) libraries has been successfully achieved using microwave-assisted one-pot conditions. beilstein-journals.orgias.ac.in For instance, a series of triazoloquinazolinones and benzimidazoquinazolinones were obtained in nearly quantitative yields within minutes under microwave irradiation. beilstein-journals.org This technology offers a significant advantage over traditional heating methods for the rapid production of compound libraries for research and development. rasayanjournal.co.in

Flow Chemistry Techniques

Continuous flow chemistry provides a safe, efficient, and scalable platform for the production of chemical compounds, including active pharmaceutical ingredients. mdpi.com In a flow reactor, reagents are continuously pumped through a tube or channel where the reaction occurs, offering superior control over reaction parameters like temperature, pressure, and mixing compared to traditional batch processes. nih.govyoutube.com This technology is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates, as the small reaction volume enhances safety. nih.gov The synthesis of ibuprofen (B1674241) has been demonstrated in a flow system with an output of 8.1 g/h, showcasing the potential for production. mdpi.com Applying flow chemistry to the synthesis of this compound could enable a safer, more consistent, and easily scalable manufacturing process. nih.gov

Elucidation of Reaction Mechanisms in this compound Formation

The formation of this compound is a multi-step process that hinges on two critical phases: the synthesis of an appropriately substituted precursor, typically N-hexyl-o-phenylenediamine, and the subsequent cyclization to form the benzodiazolone heterocyclic core. Understanding the mechanisms and intermediates in both phases is crucial for optimizing reaction conditions and achieving high yields of the target compound.

Mechanistic Studies of Cyclization Reactions to Form the Benzodiazolone Ring

The construction of the 2,3-dihydro-1H-1,3-benzodiazol-2-one (benzodiazolone) ring is achieved by reacting an o-phenylenediamine derivative with a suitable one-carbon electrophile that serves as the carbonyl source. The mechanism of this cyclization reaction varies depending on the carbonylating agent employed. Common reagents for this transformation include phosgene, 1,1'-carbonyldiimidazole (B1668759) (CDI), urea (B33335), and carbon dioxide.

Mechanism with Phosgene: The reaction between N-hexyl-o-phenylenediamine and phosgene proceeds through a two-step nucleophilic substitution mechanism.

Formation of a Carbamoyl (B1232498) Chloride Intermediate: The primary amino group of the N-hexyl-o-phenylenediamine, being more sterically accessible and a potent nucleophile, initiates an attack on the electrophilic carbonyl carbon of phosgene. This results in the displacement of a chloride ion and the formation of an N-(2-(hexylamino)phenyl)carbamoyl chloride intermediate.

Intramolecular Cyclization: The second step involves an intramolecular nucleophilic attack by the secondary amino group's lone pair of electrons on the carbamoyl chloride carbonyl carbon. This ring-closing step is followed by the elimination of a proton from the nitrogen and a chloride ion, yielding the stable, five-membered benzodiazolone ring and hydrochloric acid as a byproduct.

Mechanism with 1,1'-Carbonyldiimidazole (CDI): CDI is a safer alternative to phosgene and operates via a similar mechanistic principle but with imidazole (B134444) as the leaving group.

Formation of an Acylimidazole Intermediate: The reaction begins with the nucleophilic attack of the primary amine of the diamine precursor on one of the carbonyl carbons of CDI. This breaks the amide bond in CDI, leading to the formation of a more stable N-(2-(hexylamino)phenyl)-1H-imidazole-1-carboxamide intermediate and releasing one molecule of imidazole.

Ring Closure: The subsequent intramolecular attack by the adjacent secondary amine onto the carbonyl carbon of the acylimidazole intermediate results in the formation of the benzodiazolone ring. This step eliminates a second molecule of imidazole, which often acts as a base to abstract the proton from the attacking nitrogen, driving the reaction to completion.

Mechanism with Urea: When urea is used as the carbonyl source, the reaction is a condensation process that occurs at elevated temperatures.

Initial Condensation: The reaction is believed to proceed by the nucleophilic attack of one of the amino groups of the o-phenylenediamine precursor on the carbonyl carbon of urea, leading to the elimination of ammonia (B1221849) and the formation of an N-(2-(hexylamino)phenyl)urea intermediate.

Intramolecular Cyclization and Elimination: This urea intermediate then undergoes an intramolecular cyclization. The second amino group attacks the urea carbonyl, leading to the elimination of a second molecule of ammonia and the formation of the final benzodiazolone product.

The following table summarizes the key aspects of these cyclization mechanisms.

| Carbonyl Source | Key Intermediate | Leaving Group | General Conditions |

| Phosgene (COCl₂) | N-(2-(hexylamino)phenyl)carbamoyl chloride | HCl | Aprotic solvent, often with a non-nucleophilic base |

| 1,1'-Carbonyldiimidazole (CDI) | N-(2-(hexylamino)phenyl)-1H-imidazole-1-carboxamide | Imidazole | Aprotic solvents (e.g., THF, CH₂Cl₂) at room temperature |

| Urea (CO(NH₂)₂) | N-(2-(hexylamino)phenyl)urea | Ammonia (NH₃) | High temperature, often without solvent (melt conditions) |

Computational and Theoretical Investigations of 1 Hexyl 2,3 Dihydro 1h 1,3 Benzodiazol 2 One

Quantum Chemical Studies on Electronic Structure and Reactivity of 1-hexyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Quantum chemical studies are fundamental in elucidating the electronic characteristics and predicting the reactivity of this compound. These methods provide a detailed picture of the molecule's electronic distribution and energy levels.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of benzodiazolone, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to determine the optimized molecular geometry and total energy of the system. nih.gov These calculations help in understanding the stability of different conformations of the molecule.

Theoretical studies on analogous N-substituted benzimidazolone derivatives have shown that the benzimidazolone core is essentially planar. researchgate.net The alkyl substituent, in this case, the hexyl group, would be positioned to minimize steric hindrance. The calculated bond lengths, bond angles, and dihedral angles from DFT studies on similar structures show good correlation with experimental data obtained from X-ray crystallography. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for a Benzimidazolone Core

| Parameter | Calculated Value (Å/°) |

|---|---|

| C=O Bond Length | 1.22 |

| N-C (amide) Bond Length | 1.38 |

| C-N-C (ring) Bond Angle | 108.5 |

| Dihedral Angle (benzene-imidazole) | ~0.5 |

Note: Data is representative of typical benzimidazolone structures and not specific to the 1-hexyl derivative.

HOMO-LUMO Analysis for Electronic Transitions and Reactivity Predictions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic transitions and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. irjweb.comirjweb.com A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized. irjweb.com

For benzimidazolone derivatives, the HOMO is typically localized over the benzimidazole (B57391) ring, while the LUMO may be distributed over the entire molecule or parts of the substituent. irjweb.com This distribution influences the molecule's behavior in chemical reactions and its interaction with other molecules. The HOMO-LUMO gap can also provide insights into the electronic absorption spectra of the compound. nih.gov

Table 2: Representative Frontier Orbital Energies and Related Parameters for a Benzimidazolone Analog

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Energy Gap (ΔE) | 4.7 |

| Ionization Potential (I) | 6.2 |

| Electron Affinity (A) | 1.5 |

| Chemical Hardness (η) | 2.35 |

Note: These values are illustrative for a typical benzimidazolone analog and not specific to the 1-hexyl derivative.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and how they interact with their environment.

Hirshfeld Surface Analysis for Intermolecular Contacts in Crystalline Forms

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in the crystalline state. nih.govmdpi.com This analysis maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts between neighboring molecules.

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Benzodiazole Derivative

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 52.1 |

| C···H/H···C | 23.8 |

| O···H/H···O | 11.2 |

| N···H/H···N | 5.5 |

| C···C | 4.8 |

| Other | 2.6 |

Note: Data is based on a representative benzodiazole structure and not specific to the 1-hexyl derivative. nih.gov

Force Field Development and Validation for this compound Systems

Accurate MD simulations rely on well-parameterized force fields, which define the potential energy of the system. nih.govusc.edu For novel molecules like this compound, a specific force field may need to be developed or an existing one validated.

The development process typically involves using quantum mechanical calculations to derive parameters for bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. frontiersin.org The General Amber Force Field (GAFF) is often used as a starting point for small organic molecules. nih.gov The newly developed parameters are then validated by comparing simulation results of certain physical properties with experimental data.

In Silico Screening Methodologies for the Discovery of Novel this compound Analogues

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov These methods are essential for discovering novel analogues of this compound with potentially enhanced biological activity.

Pharmacophore modeling and molecular docking are common virtual screening techniques. mdpi.commdpi.com A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. This model can then be used to screen databases for molecules that fit these criteria. Molecular docking predicts the preferred orientation of a molecule when bound to a target protein, with scoring functions used to estimate the binding affinity. mdpi.com Studies on benzimidazole and benzothiazole (B30560) derivatives have successfully employed these techniques to identify potential inhibitors for various enzymes and receptors. mdpi.com

Virtual Ligand Screening and Docking Studies for Protein Interactions

Virtual ligand screening and molecular docking are computational techniques used to predict the binding affinity and mode of interaction between a small molecule (ligand) and a macromolecular target, typically a protein. This process is instrumental in identifying potential drug candidates by simulating the docking of a ligand into the active site of a protein.

Despite the existence of numerous studies on benzimidazole and benzimidazolone scaffolds, which have shown a wide range of biological activities, specific research detailing the screening of this compound against a panel of proteins is not found in the reviewed literature. Consequently, there are no available data tables listing potential protein targets, binding energies, or key interacting amino acid residues for this specific compound. Such studies would be necessary to elucidate its potential pharmacological profile.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Structure-Reactivity Prediction

QSAR modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.com These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug design.

A QSAR study requires a dataset of structurally related compounds with experimentally determined activities. scispace.com A 2025 study on benzimidazolone derivatives as H3-antihistaminic agents highlights the application of QSAR to this class of compounds, where descriptors related to symmetry, mass, electrostaticity, and connectivity were found to be important for binding affinity. benthamdirect.com However, no QSAR models have been specifically developed or published for a series including this compound. Therefore, predictive equations and statistical validation parameters (such as r², q²) for its reactivity or biological activity are not available. The development of such a model would require the synthesis and biological evaluation of a series of analogous compounds.

While the foundational principles of these computational methods are well-established, their application to this compound represents an unexplored area of research. Future computational and experimental work would be required to generate the data necessary to perform the analyses detailed above.

Chemical Reactivity and Derivatization Studies of 1 Hexyl 2,3 Dihydro 1h 1,3 Benzodiazol 2 One

Functionalization of the Benzodiazolone Heterocyclic Core

The benzodiazolone core of 1-hexyl-2,3-dihydro-1H-1,3-benzodiazol-2-one offers several sites for chemical modification, including the aromatic ring and the nitrogen and carbonyl centers of the heterocyclic system.

The benzene (B151609) ring of the benzodiazolone system is susceptible to electrophilic aromatic substitution reactions. The urea (B33335) moiety of the heterocyclic ring is generally considered to be deactivating towards electrophilic attack due to the electron-withdrawing nature of the carbonyl group. Conversely, the nitrogen atom attached to the benzene ring acts as an activating group through resonance donation of its lone pair of electrons. The interplay of these electronic effects directs incoming electrophiles to specific positions on the aromatic ring.

A notable example of electrophilic substitution on the benzimidazol-2-one (B1210169) core is nitration. The reaction of 1,3-dihydro-2H-benzimidazol-2-one with a nitrating mixture, such as potassium nitrate (B79036) in sulfuric acid (KNO₃/H₂SO₄), has been shown to yield polynitrated products. Specifically, this reaction can lead to the formation of 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one acs.org. This demonstrates the feasibility of introducing nitro groups onto the aromatic ring, which can subsequently serve as synthetic handles for further transformations. While this specific example does not involve the 1-hexyl substituted derivative, the underlying reactivity of the benzimidazolone core is expected to be similar.

Other common electrophilic aromatic substitution reactions, such as halogenation (e.g., with Br₂ or Cl₂ in the presence of a Lewis acid) and sulfonation (e.g., with fuming sulfuric acid), are also anticipated to occur on the aromatic ring of this compound, although specific literature examples for this particular substrate are not prevalent.

The heterocyclic part of this compound contains both nucleophilic nitrogen centers and an electrophilic carbonyl carbon, providing multiple avenues for nucleophilic reactions.

The secondary amine proton at the N-3 position of the benzodiazolone ring is acidic and can be removed by a suitable base. The resulting anion is a potent nucleophile and can readily participate in alkylation and acylation reactions. For instance, the deprotonation of 1,3-dihydro-2H-benzo[d]imidazol-2-one with sodium hydride, followed by reaction with an in-situ-generated acyl chloride, has been reported rsc.org. Similarly, alkylation at the nitrogen positions can be achieved using alkyl halides in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) rsc.org. Phase transfer catalysis has also been employed for the N-alkylation of 1,3-dihydro-2H-benzimidazol-2-one with various alkyl halides, leading to both mono- and N,N'-disubstituted derivatives nih.gov.

The carbonyl group of the benzodiazolone ring is an electrophilic center, susceptible to attack by strong nucleophiles. While the carbonyl group in amides and ureas is less reactive than that in ketones and aldehydes due to resonance stabilization from the adjacent nitrogen atoms, reactions with powerful nucleophiles are still possible. For example, organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) could potentially add to the carbonyl carbon. Such reactions might lead to ring-opening of the heterocyclic system or the formation of hemiaminal-like intermediates, depending on the reaction conditions and the nature of the nucleophile.

Modification of the Hexyl Side Chain

The hexyl side chain of this compound provides a non-polar, flexible component to the molecule that can also be a target for chemical modification.

While direct modification of the saturated hexyl chain can be challenging, modern synthetic methods offer potential routes for its functionalization. Photochemical reactions, in particular, have emerged as powerful tools for C(sp³)–H bond functionalization. For instance, visible-light-induced dual catalysis has been used for the amination and alkenylation of the C(sp³)–H bond at the N-α position of secondary N-alkyl benzamides manchester.ac.uk. This suggests that the methylene (B1212753) group of the hexyl chain adjacent to the nitrogen atom could be a potential site for introducing new functional groups.

Remote functionalization of alkyl chains is another promising strategy. Photoinduced radical cascade reactions, initiated by the generation of an electrophilic amidyl radical, can lead to functionalization at distal positions of an alkyl chain via a 1,5-hydrogen atom transfer (HAT) mechanism. This approach has been successfully applied to amides and protected amines for remote fluorination, chlorination, thioetherification, cyanation, and alkynylation nih.govsynarchive.com. Applying this methodology to this compound could potentially allow for the introduction of various functional groups at the δ-position (the fifth carbon) of the hexyl chain.

Furthermore, free-radical halogenation, typically initiated by UV light, is a classic method for functionalizing alkanes. While this reaction can sometimes lack selectivity, it could be used to introduce a halogen atom onto the hexyl chain, which can then be displaced by other nucleophiles to introduce a variety of functional groups.

The hexyl side chain can also participate in intramolecular cyclization reactions to form new heterocyclic rings. The Hofmann-Löffler-Freytag reaction is a well-established method for the synthesis of pyrrolidines and piperidines from N-haloamines. This reaction proceeds through a radical mechanism involving an intramolecular 1,5-hydrogen atom transfer from a carbon atom to a nitrogen-centered radical, followed by cyclization researchgate.net. In the context of this compound, if the nitrogen at the 3-position were halogenated, it is conceivable that a similar intramolecular hydrogen abstraction from the hexyl chain could lead to the formation of a new fused ring system.

Synthesis and Characterization of Novel Derivatives of this compound

The chemical reactivity described in the preceding sections allows for the synthesis of a wide array of novel derivatives of this compound. The characterization of these new compounds relies on a combination of spectroscopic and analytical techniques.

The synthesis of derivatives can be achieved through various strategies, including those that modify the benzodiazolone core and those that functionalize the hexyl side chain. For example, electrophilic substitution on the aromatic ring can yield nitro or halo derivatives. Nucleophilic substitution at the N-3 position can introduce a second, different alkyl or acyl group.

Below are interactive tables with representative data for synthesized derivatives of the benzimidazolone scaffold, illustrating the types of characterization data that would be expected for novel derivatives of this compound.

Table 1: Representative ¹H NMR Data for Benzimidazolone Derivatives

| Compound | Aromatic Protons (δ, ppm) | N-H Proton (δ, ppm) | Other Protons (δ, ppm) |

| 1,3-dihydro-2H-benzimidazol-2-one | 7.0-7.2 (m, 4H) | 10.5 (br s, 2H) | - |

| 1-Methyl-1,3-dihydro-2H-benzimidazol-2-one | 7.0-7.3 (m, 4H) | 9.8 (br s, 1H) | 3.4 (s, 3H, N-CH₃) |

| 1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one | 7.1-7.3 (m, 4H) | - | 3.4 (s, 6H, 2 x N-CH₃) |

| 1-Hexyl-1,3-dihydro-2H-benzimidazol-2-one | 7.0-7.3 (m, 4H) | 9.7 (br s, 1H) | 3.9 (t, 2H, N-CH₂), 1.7 (m, 2H), 1.3 (m, 6H), 0.9 (t, 3H, CH₃) |

Table 2: Representative ¹³C NMR Data for Benzimidazolone Derivatives

| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) |

| 1,3-dihydro-2H-benzimidazol-2-one | 155.0 | 110.0, 121.0, 130.0 | - |

| 1-Methyl-1,3-dihydro-2H-benzimidazol-2-one | 154.5 | 109.0, 121.5, 130.5 | 28.0 (N-CH₃) |

| 1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one | 154.0 | 108.5, 121.8, 131.0 | 27.5 (2 x N-CH₃) |

| 1-Hexyl-1,3-dihydro-2H-benzimidazol-2-one | 154.2 | 109.5, 121.2, 130.8 | 42.0 (N-CH₂), 31.5, 29.0, 26.5, 22.5, 14.0 (hexyl chain) |

Table 3: Representative IR and MS Data for Benzimidazolone Derivatives

| Compound | IR (C=O stretch, cm⁻¹) | Mass Spectrometry (m/z) |

| 1,3-dihydro-2H-benzimidazol-2-one | 1690 | 134 [M]⁺ |

| 1-Methyl-1,3-dihydro-2H-benzimidazol-2-one | 1695 | 148 [M]⁺ |

| 1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one | 1700 | 162 [M]⁺ |

| 1-Hexyl-1,3-dihydro-2H-benzimidazol-2-one | 1698 | 218 [M]⁺ |

Design Principles for New Analogues Based on Structure-Reactivity Relationships

The design of new analogues of this compound is largely guided by structure-reactivity relationships (SRR). The benzimidazolone core possesses two nitrogen atoms, N-1 and N-3, and a benzene ring, all of which are potential sites for chemical modification. The reactivity of these sites is influenced by the electronic and steric effects of the existing substituents.

The N-1 hexyl group, being an electron-donating alkyl chain, increases the electron density at the N-1 nitrogen compared to an unsubstituted benzimidazolone. This enhanced nucleophilicity can direct further reactions. However, the steric bulk of the hexyl group can also hinder reactions at the N-1 position and the adjacent C-7a and C-2 positions.

Computational studies on similar 1-benzyl-2-phenyl-1H-benzimidazole derivatives have shown that substitutions on the benzimidazole (B57391) ring can significantly alter the molecule's electronic properties, such as the HOMO-LUMO gap, chemical hardness, and electrophilicity, which are key determinants of chemical reactivity. biointerfaceresearch.com For instance, the introduction of electron-withdrawing or electron-donating groups on the benzene ring of the benzimidazolone scaffold can modulate the reactivity of the entire molecule, influencing its potential as a precursor for more complex structures. biointerfaceresearch.com

The design of new analogues often involves the strategic placement of functional groups to achieve desired chemical properties. For example, introducing substituents on the phenyl ring can be achieved through electrophilic aromatic substitution, with the position of substitution being directed by the existing groups. The urea moiety within the heterocyclic ring also presents opportunities for derivatization, although this typically requires more forcing conditions.

A key principle in designing new analogues is the consideration of the interplay between steric and electronic effects. The table below summarizes how different types of substituents at various positions on the this compound scaffold are predicted to influence its reactivity, based on general principles of organic chemistry.

| Position of Substitution | Type of Substituent | Predicted Effect on Reactivity |

| N-3 | Electron-donating group (e.g., alkyl) | Increases nucleophilicity of N-3, potentially competing with N-1 in reactions. |

| N-3 | Electron-withdrawing group (e.g., acyl) | Decreases nucleophilicity of N-3, making other sites more reactive. |

| Phenyl Ring (C-4, C-5, C-6, C-7) | Electron-donating group (e.g., -OCH3) | Activates the ring towards electrophilic substitution, directing ortho and para. |

| Phenyl Ring (C-4, C-5, C-6, C-7) | Electron-withdrawing group (e.g., -NO2) | Deactivates the ring towards electrophilic substitution, directing meta. |

These principles, derived from the broader understanding of benzimidazole and benzimidazolone chemistry, provide a rational basis for the design of novel this compound analogues with tailored chemical reactivity.

Regioselective and Stereoselective Synthesis of Derivatized Compounds

The synthesis of specific derivatives of this compound requires precise control over the reaction's regioselectivity and stereoselectivity.

Regioselective Synthesis:

Regioselectivity in the derivatization of this compound is primarily concerned with controlling the position of substitution on the benzimidazolone scaffold. Key to achieving this is the differential reactivity of the N-1 and N-3 positions and the carbon atoms of the benzene ring.

A notable strategy for achieving regioselective N-alkylation in related heterocyclic systems involves a cascade C-N coupling of monosubstituted ureas with differentially substituted 1,2-dihaloaromatic systems using a single palladium catalyst. acs.orgnih.gov This method leverages the catalyst's ability to promote two distinct chemoselective C-N bond-forming processes, allowing for the predictable formation of complex heterocycles. acs.orgnih.gov Such a strategy could be adapted for the synthesis of 1-hexyl-3-substituted-2,3-dihydro-1H-1,3-benzodiazol-2-ones with high regiocontrol. The choice of catalyst and reaction conditions is crucial in directing the substitution to the desired nitrogen atom.

For substitutions on the aromatic ring, regioselectivity is governed by the directing effects of the existing substituents. The benzimidazolone moiety as a whole can influence the position of electrophilic attack. Furthermore, directed ortho-metalation strategies, which have been successfully applied to other heterocyclic systems, could potentially be employed to achieve regioselective functionalization at the C-4 or C-7 positions.

The following table outlines potential regioselective reactions for the derivatization of this compound:

| Reaction Type | Reagents and Conditions | Expected Major Regioisomer |

| N-3 Alkylation | Alkyl halide, strong base (e.g., NaH) in an aprotic solvent | 1-Hexyl-3-alkyl-2,3-dihydro-1H-1,3-benzodiazol-2-one |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl3) | Substitution primarily at the C-5 and C-6 positions of the benzene ring. |

| Nitration | HNO3/H2SO4 | Mixture of nitro-substituted isomers, with potential for substitution at C-5 and C-6. |

Stereoselective Synthesis:

The synthesis of chiral derivatives of this compound, where a new stereocenter is introduced, requires stereoselective methods. While the parent molecule is achiral, derivatization at the N-3 position with a chiral substituent or the introduction of a chiral center on the hexyl chain or the aromatic ring would result in a chiral molecule.

Achieving stereoselectivity often involves the use of chiral auxiliaries, catalysts, or reagents. For instance, the alkylation of the N-3 position could be rendered stereoselective by employing a chiral phase-transfer catalyst. Alternatively, if a substituent on the benzimidazolone ring contains a prochiral center, a stereoselective reaction, such as an asymmetric hydrogenation or oxidation, could be used to create a new stereocenter with high enantiomeric excess.

Heterocyclic Ring Expansion and Contraction Studies

The benzimidazolone ring system in this compound can potentially undergo ring expansion and contraction reactions to yield novel heterocyclic structures. These transformations often involve the cleavage of one or more bonds within the ring followed by rearrangement and re-cyclization.

Ring Expansion:

Ring expansion reactions could transform the five-membered imidazole (B134444) ring of the benzimidazolone into a six- or seven-membered ring. Such transformations are valuable for accessing more complex heterocyclic scaffolds. For example, reactions that proceed through the formation of an N-heterocyclic carbene intermediate have been shown to lead to intramolecular ring-expansion. nih.gov While this has been observed in 1,3-dimethylimidazolin-2-ylidene, analogous reactivity could be explored for the benzimidazolone system.

Another potential route for ring expansion involves the reaction of N-aminobenzothiazolium salts with aldehydes, which has been shown to yield benzothiadiazines or benzothiazines. researchgate.netresearchgate.net A similar strategy, if applied to an N-amino derivative of this compound, could potentially lead to the formation of benzodiazazepine or benzotriazepine derivatives. The outcome of such reactions is often dependent on the nature of the aldehyde used. researchgate.net

Rhodium(II)-catalyzed ring expansion of cyclopropyl (B3062369) N-tosylhydrazones to cyclobutenes provides another conceptual framework. organic-chemistry.org If a cyclopropyl group were incorporated into the benzimidazolone structure, a similar catalytic system could potentially induce a ring expansion.

Ring Contraction:

Ring contraction reactions would involve the conversion of the six-membered benzene ring or the five-membered imidazole ring into a smaller ring system. These reactions are typically driven by the formation of a more stable intermediate or product.

A common method for ring contraction is the Favorskii rearrangement of α-halo ketones. harvard.edu If a suitable α-halo ketone functionality could be introduced onto the benzimidazolone scaffold, treatment with a base could potentially induce a ring contraction of the benzene ring. chemistrysteps.com

Photomediated ring contraction of saturated heterocycles offers another intriguing possibility. nih.gov This process often proceeds via a Norrish type II reaction, leading to the formation of a smaller ring. nih.gov The applicability of this method to the aromatic benzimidazolone system would require careful consideration of the photochemical properties of the molecule.

The Wolff rearrangement of α-diazoketones is another powerful tool for ring contraction. harvard.edu The synthesis of an appropriate α-diazoketone derivative of this compound could pave the way for its conversion to a smaller heterocyclic or carbocyclic system.

The following table summarizes hypothetical ring expansion and contraction reactions that could be explored for the this compound scaffold, based on known transformations of other heterocyclic systems.

| Transformation | Potential Method | Starting Material Modification | Expected Product Class |

| Ring Expansion | N-Heterocyclic Carbene Rearrangement | Generation of carbene at C-2 | Benzodiazepine (B76468) or larger ring systems |

| Ring Expansion | Reaction with Aldehydes | N-3 amino substitution | Benzodiazazepine or Benzotriazepine derivatives |

| Ring Contraction | Favorskii Rearrangement | Introduction of α-halo ketone on the benzene ring | Indole or other five-membered ring derivatives |

| Ring Contraction | Wolff Rearrangement | Synthesis of an α-diazoketone derivative | Fused cyclobutane (B1203170) or cyclopentane (B165970) derivatives |

These potential transformations highlight the versatility of the this compound scaffold as a building block for the synthesis of a diverse range of heterocyclic compounds. Further experimental investigation is needed to validate these proposed reaction pathways.

Mechanistic and Specialized Academic Applications of 1 Hexyl 2,3 Dihydro 1h 1,3 Benzodiazol 2 One

Role as a Building Block in Complex Chemical Synthesis

The benzimidazolone core is a privileged structure that can be strategically employed in the construction of more elaborate molecular architectures. The presence of a reactive N-H proton and an aromatic system allows for a variety of chemical transformations.

Utilization in Multi-component Reactions

While direct multi-component reactions involving pre-formed 1-hexyl-2,3-dihydro-1H-1,3-benzodiazol-2-one are not extensively documented, its synthesis can be envisioned through one-pot, multi-component strategies. Such approaches are valued for their efficiency and atom economy. Typically, the synthesis of the benzimidazolone ring involves the reaction of an o-phenylenediamine (B120857) derivative with a carbonyl source. For the title compound, a plausible multi-component reaction would involve N-hexyl-o-phenylenediamine, a suitable C1 carbonyl source like urea (B33335) or phosgene (B1210022) equivalents, and a catalyst, to construct the heterocyclic core in a single step. The reaction of o-phenylenediamines with aldehydes represents another common route to form the related benzimidazole (B57391) scaffold, which can then be oxidized or otherwise converted to the benzodiazolone.

Application in the Construction of Fused Heterocyclic Systems

The this compound scaffold is an ideal precursor for the synthesis of annulated, polycyclic heterocyclic systems. The benzimidazole moiety is a common starting point for annulation reactions that build additional rings onto the core structure. Research has demonstrated that the benzimidazole framework can be elaborated to generate fused systems such as benzimidazole-fused 1,4-oxazepines and phenanthridines. These syntheses often proceed through metal-catalyzed C-H activation or cyclization reactions, targeting the N-H bond and adjacent C-H bonds on the benzene (B151609) ring. The 1-hexyl derivative provides a lipophilic handle that can influence the solubility and reactivity of the starting material, potentially enabling these complex constructions in a wider range of solvent systems.

Research in Materials Science and Engineering

The structural features of this compound and its derivatives are of significant interest in the development of advanced materials, from high-performance polymers to functional supramolecular assemblies and protective coatings.

Incorporation into Polymeric Structures for Advanced Materials

The benzimidazolone moiety can be integrated into polymer backbones to create high-performance materials with exceptional thermal stability. The N-H group of the benzimidazolone ring can participate in N-C coupling polycondensation reactions with activated aromatic dihalides, behaving similarly to a bisphenol monomer. This reaction yields polymers with high molecular weights and remarkably high glass transition temperatures (Tg); for instance, a homopolymer synthesized from 1H-benzo[d]imidazol-2(3H)-one exhibited a Tg of 348 °C.

Incorporating the 1-hexyl-substituted monomer into such polymerizations would be expected to modify the final properties of the material. The hexyl chain would act as a flexible side group, potentially disrupting chain packing, lowering the glass transition temperature, and improving the polymer's solubility and processability in common organic solvents. This modification allows for the tuning of mechanical and thermal properties, making the resulting polymers suitable for applications requiring a balance of high thermal stability and easier fabrication.

Self-Assembly and Supramolecular Chemistry of this compound Derivatives

The non-covalent interactions of benzodiazolone derivatives are crucial in dictating their solid-state packing and their ability to form ordered supramolecular structures. The interplay between hydrogen bonding from the N-H group, π–π stacking of the aromatic core, and van der Waals forces from the alkyl chain governs their self-assembly.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 75.9 |

| H···C/C···H | 12.5 |

| H···O/O···H | 7.0 |

Investigation of Anti-Corrosion Properties of Benzodiazolone Derivatives

Benzimidazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys in acidic and saline environments. Their efficacy stems from the ability of the molecule to adsorb onto the metal surface, forming a protective barrier that impedes both anodic and cathodic corrosion reactions. The heteroatoms (nitrogen and oxygen) and the π-electrons of the aromatic ring are key to this adsorption process, donating electrons to the vacant d-orbitals of the metal.

Studies on various benzimidazolone and benzimidazole derivatives have demonstrated high inhibition efficiencies. For example, 1-(cyclohex-1-enyl)-1,3-dihydro-2H-benzimidazol-2-one (CHBI) showed an inhibition rate of 86.49% for copper in a 3.5 wt.% NaCl solution. Other benzimidazole derivatives have achieved efficiencies as high as 98% for carbon steel in 1 M HCl. The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. Theoretical studies using Density Functional Theory (DFT) and molecular dynamics simulations confirm that these molecules adsorb strongly and in a planar fashion on metal surfaces, maximizing surface coverage and protective action. The 1-hexyl group in this compound would likely enhance its protective properties by increasing the surface area covered by each molecule, further blocking the corrosive medium from the metal surface.

| Inhibitor Compound | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |

|---|---|---|---|

| 1-(cyclohex-1-enyl)-1,3-dihydro-2H-benzimidazol-2-one (CHBI) | Copper | 3.5 wt.% NaCl | 86.49 |

| 2-(2-aminophenyl)-1H-benzimidazole (APhBI) | S235 Steel | 1 M HCl | 87.09 |

| 6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2- yl)methyl)sulfinyl)-1-(phenacyl)-1-H benzimidazole (MSBP) | Carbon Steel | 1 M HCl | 98 |

Mechanistic Investigations of Biological Interactions (Focus on Biochemical Mechanisms, not Efficacy or Clinical Outcomes)

The benzimidazole scaffold is a well-recognized pharmacophore in medicinal chemistry, and its derivatives are known to interact with a variety of biological targets. researchgate.net The introduction of a hexyl group at the N-1 position is expected to significantly increase the lipophilicity of the molecule, which can influence its interactions with biological macromolecules.

The hexyl group in this compound would likely engage in hydrophobic interactions within the active site of a target enzyme. The nature and extent of these interactions would be crucial in determining the mechanism and potency of inhibition. Molecular docking studies on other benzimidazole derivatives have highlighted the importance of hydrophobic interactions in the binding to enzyme targets like EGFR. ukm.my

Table 1: Examples of Enzyme Inhibition by Benzimidazole and Related Derivatives

| Compound Class | Target Enzyme | Observed Inhibition | Reference |

|---|---|---|---|

| Benzimidazole-based hydrazone Schiff bases | Carbonic Anhydrase | Potent inhibition (IC50 values in the micromolar range) | researchgate.net |

This table presents data for analogous compound classes to illustrate the potential for enzyme inhibition within this structural family.

The binding of ligands to receptors is a cornerstone of pharmacological research. While the receptor binding profile of this compound has not been specifically delineated, related N-substituted benzimidazolones have been synthesized and evaluated for their affinity to various receptors. For example, a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides have been studied for their affinity to serotonin (B10506) receptors.

Table 2: Receptor Binding Affinities of Analogous Benzodiazepine (B76468) Receptor Ligands

| Compound | Receptor | Binding Affinity (IC50 nM) | Reference |

|---|---|---|---|

| 1-Aza-diindole (8a) | Benzodiazepine Receptor | 10.6 | brandeis.edu |

| 2-Aza-diindole (8b) | Benzodiazepine Receptor | 51.5 | brandeis.edu |

This table shows data for rigid planar azadiindoles to provide context for high-affinity receptor binding of heterocyclic compounds.

X-ray crystallography and Cryo-EM are powerful techniques to visualize the interactions between a ligand and its protein target at an atomic level. While no such structures are available for this compound, studies on related N-substituted compounds provide insights into potential binding modes. For example, crystallographic investigations of N-substituted sulfonamides bound to human carbonic anhydrases reveal that the N-substituent can occupy specific pockets within the active site, influencing binding and selectivity. nih.gov

Photophysical and Electrochemical Research

The electronic properties of the benzodiazolone core suggest potential for interesting photophysical and electrochemical behavior. N-substitution can modulate these properties.

UV-Visible and fluorescence spectroscopy are standard techniques for studying the electronic transitions in molecules. uni-mainz.deresearchgate.netwiley.comeurekaselect.commdpi.com The photophysical properties of benzothiadiazole derivatives, which are structurally related to benzodiazolones, have been investigated. nih.govresearchgate.netrsc.org These studies often reveal intramolecular charge transfer (ICT) character in the excited state, leading to fluorescence emission.

For this compound, the benzodiazolone moiety would be the primary chromophore. The N-hexyl group, being an electron-donating alkyl group, is expected to have a relatively small effect on the position of the main absorption and emission bands compared to more electronically active substituents. However, it could influence the quantum yield and lifetime of the excited state.

Table 3: Illustrative Photophysical Data for a Related Heterocyclic Compound

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (%) | Reference |

|---|

This table provides data for a related benzothiadiazole derivative to exemplify the photophysical properties of such heterocyclic systems.

The electrochemical properties of a molecule provide insight into its ability to be oxidized or reduced. Studies on 2,3-dihydrothiazolo[3,2-a]benzimidazol-3-one derivatives, a related heterocyclic system, have shown that the electrochemical behavior is influenced by the substituents. researchgate.net For N-substituted curcumin (B1669340) analogs, it has been noted that the nature of the N-substituent is a key factor in determining the redox behavior. nih.gov

The benzodiazolone core of this compound contains redox-active functionalities. The N-hexyl group, being a simple alkyl chain, is not redox-active itself but could influence the redox potentials of the benzodiazolone ring through electronic and steric effects. It is anticipated that the compound would undergo irreversible oxidation at a certain potential, and the hexyl group might affect the accessibility of the electrode surface.

Table 4: Electrochemical Data for N-Substituted Curcumin Analogs

| Compound Series | Oxidation Potential Range (V) | Electron Transfer (n) | Process Control | Reference |

|---|---|---|---|---|

| N-benzyl-4-piperidones | 0.72 - 0.86 | 2 | Diffusion-controlled | nih.gov |

This table presents data for N-substituted piperidone curcumin analogs to illustrate how N-substitution can influence electrochemical properties.

Advanced Research Methodologies and Techniques in the Study of 1 Hexyl 2,3 Dihydro 1h 1,3 Benzodiazol 2 One

High-Throughput Experimentation (HTE) for Reaction Optimization and Library Synthesis

High-Throughput Experimentation (HTE) involves the use of miniaturized, parallel processing to conduct a large number of experiments simultaneously. nih.gov This approach is a powerful tool for rapidly optimizing reaction conditions and for synthesizing extensive libraries of compounds for screening purposes. nih.govresearchgate.net

For the synthesis of 1-hexyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, HTE can be employed to screen a wide array of variables, including catalysts, solvents, temperatures, and reactant ratios, to identify the optimal conditions for yield and purity. nih.govresearchgate.net For instance, a challenging N-alkylation step can be systematically optimized by running hundreds of variations on a milligram scale. mssm.edu The miniaturization inherent in HTE is particularly advantageous when working with precious starting materials or scaffolds. nih.gov

HTE is also central to the generation of chemical libraries based on the benzodiazolone scaffold. By systematically varying the substituent at the N1 position (e.g., replacing the hexyl group with other alkyl or aryl groups) or by introducing substituents onto the benzene (B151609) ring, vast libraries of analogs can be created. nycu.edu.tw This combinatorial synthesis approach allows for the exploration of chemical space around the core structure, which is crucial for structure-activity relationship (SAR) studies. nycu.edu.tw

Below is an interactive table summarizing key parameters that can be optimized using HTE for the synthesis of benzodiazolone derivatives.

| Parameter Screened | Variables Explored | Objective | Typical HTE Format |

| Catalyst | Palladium, Copper, Nickel complexes; various ligands | Maximize reaction conversion and yield | 96-well or 384-well plate |

| Solvent | Aprotic (e.g., DMF, DMSO), Protic (e.g., Ethanol) | Improve solubility and reaction rate | 96-well plate with solvent dispensing robot |

| Base | Organic (e.g., Et3N), Inorganic (e.g., K2CO3) | Optimize deprotonation and minimize side reactions | Microvials array |

| Temperature | 25°C to 150°C | Determine optimal energy for reaction activation | Parallel reaction blocks with temperature gradient |

Automation in Synthesis and Characterization Workflows

Automation in chemistry leverages robotic systems to perform synthesis, purification, and analysis with minimal human intervention, leading to increased throughput, reproducibility, and safety. merckmillipore.comnih.gov For a molecule like this compound, automated platforms can manage the entire workflow from starting material to purified final product.

Modern automated synthesizers often use pre-filled reagent cartridges for specific reaction types, such as N-heterocycle formation, amide coupling, or Suzuki coupling. merckmillipore.com A user can simply add a starting material, select the desired transformation cartridge, and the machine will automatically perform the reaction, work-up, and purification. youtube.com This "plug-and-play" approach drastically reduces the time required for synthesis, from hours or days for manual synthesis to minutes or a few hours for an automated process. The synthesis of heterocycles like benzodiazolones is well-suited to these platforms. researchgate.net

Integrated automation systems can link synthesis modules directly to analytical and purification equipment. nih.gov After an automated reactor synthesizes a crude product, a robotic arm can transfer the sample to an HPLC-MS system for analysis and subsequent preparative HPLC for purification. This seamless integration accelerates the design-make-test cycle critical in chemical research. nih.gov

The following table compares a typical manual synthesis workflow with an automated workflow for producing a small library of benzodiazolone analogs.

| Stage | Manual Workflow | Automated Workflow |

| Reaction Setup | Individual weighing of reagents; manual addition of solvents and reactants to separate flasks. | Robotic liquid and solid handlers dispense stock solutions and reagents into a multi-well plate. nih.gov |